Norbornane, 2,2-difluoro-7,7-dimethyl-
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Overview
Description
Norbornane, 2,2-difluoro-7,7-dimethyl- is a chemical compound with the molecular formula C9H14F2 It is a derivative of norbornane, where two hydrogen atoms are replaced by fluorine atoms and two methyl groups are added
Preparation Methods
The synthesis of Norbornane, 2,2-difluoro-7,7-dimethyl- typically involves the fluorination of norbornane derivatives. One common method is the reaction of norbornane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield. Industrial production methods may involve similar fluorination processes but on a larger scale with optimized reaction conditions to maximize efficiency and purity .
Chemical Reactions Analysis
Norbornane, 2,2-difluoro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
Norbornane, 2,2-difluoro-7,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Norbornane, 2,2-difluoro-7,7-dimethyl- involves its interaction with molecular targets through its fluorine atoms and methyl groups. These interactions can affect the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Norbornane, 2,2-difluoro-7,7-dimethyl- can be compared with other norbornane derivatives, such as:
Norbornane: The parent compound without fluorine or methyl substitutions.
Norbornane, 2,2-dichloro-7,7-dimethyl-: A similar compound where fluorine atoms are replaced by chlorine atoms.
Norbornane, 2,2-difluoro-7-methyl-: A derivative with only one methyl group. The uniqueness of Norbornane, 2,2-difluoro-7,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H14F2 |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14F2/c1-8(2)6-3-4-7(8)9(10,11)5-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
CEWPEZQOFNKFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(C2)(F)F)C |
Origin of Product |
United States |
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